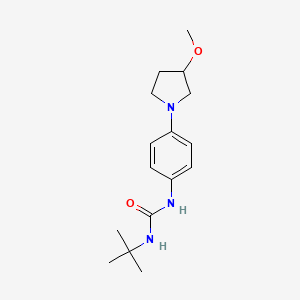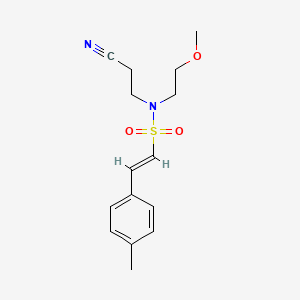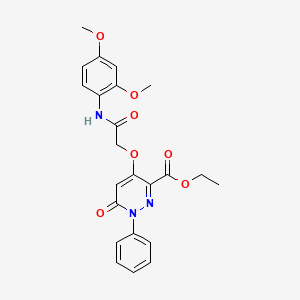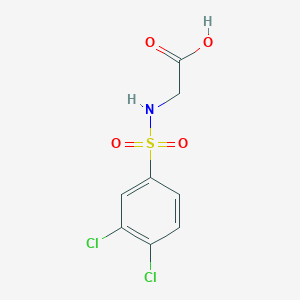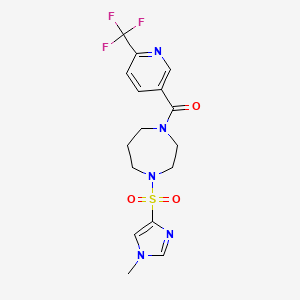
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H18F3N5O3S and its molecular weight is 417.41. The purity is usually 95%.
BenchChem offers high-quality (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Agents
Imidazole derivatives are widely recognized for their antimicrobial properties. They have been used to develop compounds that show activity against a variety of bacterial strains, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The sulfonyl and diazepane groups in the compound can be modified to enhance its interaction with bacterial cell walls, potentially leading to new classes of antibiotics.
Antitumor Activity
The imidazole moiety is a common feature in many antitumor agents. It can intercalate with DNA or bind to tubulin, disrupting cell division and inducing apoptosis in cancer cells. Research into derivatives of imidazole, such as the compound , could lead to the development of novel chemotherapeutic agents .
Anti-inflammatory Applications
Imidazole compounds have been shown to possess anti-inflammatory properties, making them candidates for the treatment of chronic inflammatory diseases. By modulating the activity of key enzymes in the inflammatory pathway, such as cyclooxygenase or lipoxygenase, these compounds can provide therapeutic benefits .
Antiviral Therapeutics
The structural similarity of imidazole to nucleotides makes it a valuable scaffold for designing antiviral drugs. It can mimic nucleotide binding, inhibiting viral replication enzymes. This compound’s modifications could target a range of viruses, offering a new avenue for antiviral drug design .
Antidiabetic Agents
Imidazole derivatives can act on various targets within the metabolic pathways to exert antidiabetic effects. They may influence insulin release, improve insulin sensitivity, or modulate glucose metabolism, contributing to blood glucose regulation .
Antifungal and Antiparasitic Agents
The compound’s imidazole ring can disrupt the cell membrane integrity of fungi and parasites, leading to cell death. This makes it a potential candidate for treating fungal infections and parasitic diseases such as trypanosomiasis .
Neuroprotective Properties
Imidazole derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. They may protect neurons from oxidative stress and apoptosis, which are common pathways in neurodegeneration .
Gastrointestinal Therapeutics
The imidazole ring is present in many drugs used to treat gastrointestinal disorders, such as peptic ulcers. It can inhibit proton pumps or histamine receptors in the stomach, reducing acid secretion and promoting healing .
Propriétés
IUPAC Name |
[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O3S/c1-22-10-14(21-11-22)28(26,27)24-6-2-5-23(7-8-24)15(25)12-3-4-13(20-9-12)16(17,18)19/h3-4,9-11H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWMIIJPIGCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


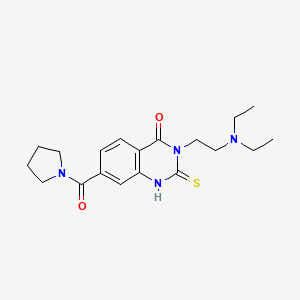
![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)


![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)

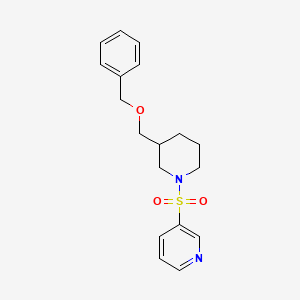
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2879529.png)
